molecular formula C13H10ClN3O4 B2387661 1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea CAS No. 94054-16-7

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Cat. No. B2387661
CAS RN: 94054-16-7
M. Wt: 307.69
InChI Key: VTKGYHKOPNQVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, commonly known as NPC-1161B, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NPC-1161B belongs to the class of urea derivatives and has been shown to exhibit potent antitumor and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of NPC-1161B is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer and inflammation. NPC-1161B has been shown to inhibit the phosphorylation of Akt and ERK1/2, which are key signaling molecules involved in cell survival and proliferation. Additionally, NPC-1161B has been demonstrated to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
NPC-1161B has been shown to exert various biochemical and physiological effects in vitro and in vivo. In cancer cells, NPC-1161B induces cell cycle arrest and apoptosis by regulating the expression of various cell cycle and apoptosis-related proteins. Inflammatory cells, NPC-1161B inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. NPC-1161B has also been shown to reduce the production of reactive oxygen species and oxidative stress, which are implicated in various diseases, including cancer and inflammation.

Advantages and Limitations for Lab Experiments

NPC-1161B offers several advantages for lab experiments, including its potent antitumor and anti-inflammatory activities, ease of synthesis, and low toxicity. However, NPC-1161B also has certain limitations, such as its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, NPC-1161B may exhibit off-target effects, which can complicate its use in lab experiments.

Future Directions

NPC-1161B offers several promising avenues for future research. One potential direction is to optimize the synthesis method to improve the yield and purity of NPC-1161B. Another direction is to investigate the potential of NPC-1161B as a combination therapy with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of NPC-1161B and its potential off-target effects. Finally, more preclinical and clinical studies are needed to assess the safety and efficacy of NPC-1161B in various diseases.
Conclusion
In conclusion, NPC-1161B is a synthetic compound that exhibits potent antitumor and anti-inflammatory activities. NPC-1161B has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. NPC-1161B exerts its antitumor and anti-inflammatory activities by inhibiting key signaling pathways involved in cancer and inflammation. NPC-1161B offers several advantages for lab experiments, including its potent activity, ease of synthesis, and low toxicity. However, NPC-1161B also has certain limitations, such as its poor solubility in water and potential off-target effects. Future research is needed to optimize the synthesis method, investigate the potential of NPC-1161B as a combination therapy, elucidate its mechanism of action, and assess its safety and efficacy in various diseases.

Synthesis Methods

NPC-1161B can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 2-hydroxy-4-nitrobenzaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then treated with phosgene and a suitable amine to produce NPC-1161B. The purity and yield of NPC-1161B can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

NPC-1161B has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, NPC-1161B has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. NPC-1161B has also been demonstrated to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-6-5-10(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKGYHKOPNQVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

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